4,4''-m-Terphenyldicarboxaldehyde 4,4''-m-Terphenyldicarboxaldehyde
Brand Name: Vulcanchem
CAS No.: 171820-02-3
VCID: VC0071588
InChI: InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H
SMILES: C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Molecular Formula: C20H14O2
Molecular Weight: 286.33

4,4''-m-Terphenyldicarboxaldehyde

CAS No.: 171820-02-3

Cat. No.: VC0071588

Molecular Formula: C20H14O2

Molecular Weight: 286.33

* For research use only. Not for human or veterinary use.

4,4''-m-Terphenyldicarboxaldehyde - 171820-02-3

Specification

CAS No. 171820-02-3
Molecular Formula C20H14O2
Molecular Weight 286.33
IUPAC Name 4-[3-(4-formylphenyl)phenyl]benzaldehyde
Standard InChI InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H
Standard InChI Key JOAUBPSPFGRWSQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O

Introduction

4,4''-m-Terphenyldicarboxaldehyde is an aromatic aldehyde compound that serves as a versatile building block in advanced organic chemistry. It is primarily used in the synthesis of covalent organic frameworks (COFs), porous organic materials, and other functional materials. The compound’s unique structure and reactivity make it valuable in applications such as optoelectronics, photocatalysis, and material sciences.

Key Identifiers:

  • CAS Number: 171820-02-3

  • Molecular Formula: C20H14O2C_{20}H_{14}O_2

  • Molecular Weight: 286.33 g/mol

  • Synonyms:

    • 3'-(4-Formylphenyl)-[1,1'-biphenyl]-4-carbaldehyde

    • 4-[3-(4-Formylphenyl)phenyl]benzaldehyde

    • [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde .

Reactivity:

The aldehyde groups exhibit high reactivity, enabling facile reactions such as Schiff base condensation and polymerization for COF synthesis .

Covalent Organic Frameworks (COFs)

4,4''-m-Terphenyldicarboxaldehyde is extensively used as a monomer linker in COF synthesis. Its rigid structure enhances the stability and porosity of the resulting frameworks. These COFs find applications in:

  • Gas storage and separation

  • Catalysis

  • Photocatalytic reactions .

Optoelectronic Materials

The compound is integral in the development of violet-blue emitters for organic light-emitting diodes (OLEDs). Its meta-terphenyl configuration confines π-conjugation, resulting in efficient violet-blue emission with high current efficiency (1.99 cd/A) and power efficiency (1.81 lm/W) .

Porous Organic Materials

As a building block for porous materials, it contributes to the formation of highly ordered structures used in adsorption and pollutant removal applications.

Research Findings

Recent studies highlight the versatility of this compound:

  • Optoelectronic Performance: A one-pot reaction using this compound yielded violet-blue emitting materials with excellent performance metrics for OLEDs .

  • COF Synthesis: Schiff base condensation reactions involving this aldehyde have produced highly stable COFs with potential applications in photocatalysis under visible light .

  • Material Stability: The rigid terphenyl backbone enhances thermal and chemical stability in synthesized frameworks .

Safety and Handling

While detailed safety data is not readily available, general precautions for handling aromatic aldehydes apply:

  • Store at low temperatures (2–8 °C) in sealed containers.

  • Avoid inhalation or direct contact with skin and eyes.

  • Use appropriate personal protective equipment (PPE) during handling .

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